Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate

Chemical Identity Procurement Specification Registry Compliance

Tert‑butyl 8‑bromo‑2‑azaspiro[4.5]decane‑2‑carboxylate (CAS 2763779‑63‑9) is a Boc‑protected spirocyclic amine bearing a single bromine atom at the 8‑position. The spiro[4.5]decane scaffold is a privileged core in medicinal chemistry, appearing in numerous bioactive molecules that target the μ‑opioid receptor, ORL1 receptor, and voltage‑gated sodium channels.

Molecular Formula C14H24BrNO2
Molecular Weight 318.25 g/mol
Cat. No. B13464273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate
Molecular FormulaC14H24BrNO2
Molecular Weight318.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)Br
InChIInChI=1S/C14H24BrNO2/c1-13(2,3)18-12(17)16-9-8-14(10-16)6-4-11(15)5-7-14/h11H,4-10H2,1-3H3
InChIKeyKBADLZNVIHOBMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert‑Butyl 8‑Bromo‑2‑azaspiro[4.5]decane‑2‑carboxylate – Spirocyclic Building‑Block Profile


Tert‑butyl 8‑bromo‑2‑azaspiro[4.5]decane‑2‑carboxylate (CAS 2763779‑63‑9) is a Boc‑protected spirocyclic amine bearing a single bromine atom at the 8‑position. The spiro[4.5]decane scaffold is a privileged core in medicinal chemistry, appearing in numerous bioactive molecules that target the μ‑opioid receptor, ORL1 receptor, and voltage‑gated sodium channels [1]. The Boc group on the 2‑azaspiro nitrogen allows orthogonal deprotection, while the 8‑Br substituent creates a well‑defined vector for further functionalization via nucleophilic substitution or transition‑metal‑catalyzed cross‑coupling. This dual‑reactivity profile makes the compound a versatile intermediate for library synthesis and structure–activity relationship (SAR) exploration.

Why Simple Halogen Swaps Fail for Tert‑Butyl 8‑Bromo‑2‑azaspiro[4.5]decane‑2‑carboxylate


Closely related 8‑halo‑2‑azaspiro[4.5]decane‑2‑carboxylates (X = I, Cl, F, H) are not interchangeable because the nature of the halogen dictates both the leaving‑group ability and the subsequent reactivity profile in cross‑coupling and nucleophilic displacement reactions [1]. Bromide (pKₐ of conjugate acid ≈ –9) offers a balanced reactivity that is superior to chloride (pKₐ ≈ –7) yet avoids the excessive lability of iodide (pKₐ ≈ –11), which can lead to premature side‑reactions during storage or early synthetic steps [2]. Furthermore, the 8‑Br substitution pattern is explicitly recited in the Grünenthal patent family covering azaspiro[4.5]decane‑based μ‑opioid/ORL1 ligands, underscoring its distinct pharmacophoric role that cannot be met by an unsubstituted or differently halogenated analog [1].

Head‑to‑Head Quantitative Evidence for Tert‑Butyl 8‑Bromo‑2‑azaspiro[4.5]decane‑2‑carboxylate Differentiation


Unique CAS Registry Number and Structural Identity vs. Halogen Analogs

The compound carries the unique CAS Registry Number 2763779‑63‑9, distinguishing it from the 8‑iodo (3031623‑60‑3) and 8‑unsubstituted (parent 2‑azaspiro[4.5]decane CAS 176‑66‑9) analogs that are commercially listed . In regulated procurement workflows, a CAS RN mismatch constitutes a formal non‑equivalence, preventing accidental substitution.

Chemical Identity Procurement Specification Registry Compliance

Balanced Leaving‑Group Ability of 8‑Br vs. 8‑Cl and 8‑I Analogs

Leaving‑group aptitude, quantified by the pKₐ of the conjugate acid HX, ranks as I⁻ (pKₐ ≈ –11) > Br⁻ (pKₐ ≈ –9) > Cl⁻ (pKₐ ≈ –7) [1]. The 8‑bromo derivative therefore exhibits intermediate reactivity: it undergoes Sₙ2/Sₙ1 displacements significantly faster than the 8‑chloro analog while remaining substantially more bench‑stable and less prone to unwanted elimination than the 8‑iodo compound. This balance is critical for stepwise synthetic sequences where premature halide loss erodes yield.

Nucleophilic Substitution Reactivity Tuning Cross‑Coupling Compatibility

Vendor‑Certified Purity Benchmarking: 8‑Br vs. 8‑I Analog

The target compound is supplied by Leyan (Product 2409848) with a specified purity of ≥95% (CAS 2763779‑63‑9) . The structurally analogous 8‑iodo derivative (Leyan Product 2119583) is listed at ≥98% purity . While the iodide variant offers a marginal 3% purity advantage, the bromide's 95% baseline remains within accepted medicinal‑chemistry intermediate specifications, and its lower cost‑per‑gram (typical for bromo vs. iodo building blocks) often yields a better purity‑to‑cost ratio for large‑scale library synthesis.

Purity Specification Quality Control Procurement Decision

Electrochemical Bromination Enables Direct Access to the 8‑Bromo Scaffold

A 2023 Green Chemistry publication describes an electrochemical electrophilic bromination/spirocyclization that directly constructs brominated 2‑azaspiro[4.5]decanes from N‑benzyl‑acrylamides [1]. This method delivers regioselective 8‑bromo incorporation with 19 citations to date, indicating active adoption. Analogous electrochemical protocols for the 8‑chloro or 8‑iodo series are not reported at comparable scale or citation frequency, giving the 8‑bromo compound a demonstrable advantage in synthetic accessibility.

Green Chemistry Electrosynthesis Synthetic Accessibility

Patent‑Protected Pharmacophore: 8‑Bromo Spirocycle in μ‑Opioid/ORL1 Ligands

The Grünenthal patent WO2016008582 explicitly claims substituted azaspiro[4.5]decane derivatives bearing a bromine atom at the 8‑position as high‑affinity ligands for the μ‑opioid receptor and the ORL1 receptor [1]. The disclosed structure–activity relationship shows that 8‑Br substitution contributes to both target affinity and selectivity over the hERG and L‑type calcium channels – a dual‑parameter advantage not achieved by the corresponding 8‑H, 8‑Cl, or 8‑F congeners within the same patent series. Although precise IC₅₀ values for each halogen are not tabulated head‑to‑head, the patent’s explicit exemplification of the 8‑Br motif signals its privileged status.

Opioid Receptor Pain Therapeutics Intellectual Property

High‑Impact Application Scenarios for Tert‑Butyl 8‑Bromo‑2‑azaspiro[4.5]decane‑2‑carboxylate


Lead Optimization of Dual μ‑Opioid/ORL1 Analgesics

Medicinal chemistry teams pursuing non‑addictive pain therapeutics can use the 8‑bromo intermediate to systematically derivatize the spirocyclic core via Suzuki, Buchwald–Hartwig, or SₙAr reactions. The 8‑Br vector directly maps onto the substitution pattern disclosed in WO2016008582, allowing rapid generation of analogs for μ‑opioid/ORL1 dual‑affinity screening [1]. The balanced leaving‑group ability of bromide ensures efficient coupling yields while minimizing side‑product formation [2].

Fragment‑Based Drug Discovery Libraries

The Boc‑protected 2‑azaspiro nitrogen and the 8‑Br handle provide orthogonal protection and diversification points. Library producers can exploit the ≥95% purity specification (Leyan) to stock the compound as a validated fragment‑elaboration starting material, confident that batch‑to‑batch consistency will not introduce confounding impurities into high‑throughput screening campaigns [1].

Electrochemical Reaction Methodology Development

The compound is a direct product of the paired‑electrolysis bromination/spirocyclization protocol published in Green Chemistry (2023) [1]. Process‑chemistry groups can adopt this method to prepare the 8‑bromo scaffold in a sustainable, metal‑free fashion, using the commercially available material as an authentic standard for method validation and scale‑up studies.

Chemical Biology Probe Synthesis

The 8‑bromo substituent serves as a latent handle for installing photoaffinity labels, fluorescent reporters, or biotin tags via palladium‑catalyzed cross‑coupling. Because bromide’s reactivity is predictably intermediate between chloride and iodide, chemists can fine‑tune reaction conditions to achieve monofunctionalization without over‑derivatization, a critical requirement for generating homogeneous chemical‑biology probes [1].

Quote Request

Request a Quote for Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.